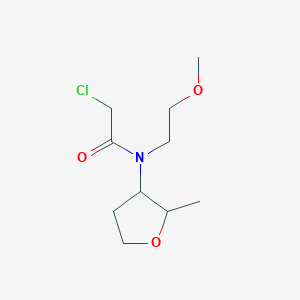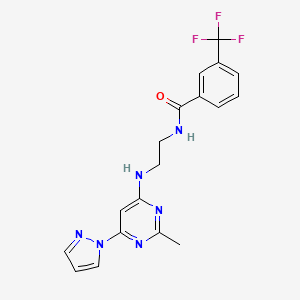
2-Chloro-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)acetamide is a chemical compound that is commonly used in scientific research. It is also known by its chemical name, Moclobemide. This compound belongs to the class of drugs known as monoamine oxidase inhibitors (MAOIs) and is used to treat depression and anxiety disorders.
Mechanism Of Action
Moclobemide works by inhibiting the activity of MAO-A, which is responsible for breaking down serotonin, norepinephrine, and dopamine. By inhibiting the activity of MAO-A, Moclobemide increases the availability of these neurotransmitters in the brain, which can improve mood and reduce symptoms of depression and anxiety.
Biochemical And Physiological Effects
Moclobemide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce symptoms of depression and anxiety. It has also been shown to increase the levels of endogenous opioids, which can have a pain-relieving effect.
Advantages And Limitations For Lab Experiments
One advantage of using Moclobemide in lab experiments is that it is a selective MAO-A inhibitor, which means that it does not inhibit the activity of MAO-B. This can be useful in experiments where the effects of MAO-A inhibition need to be studied in isolation. One limitation of using Moclobemide in lab experiments is that it has a short half-life, which means that its effects may not be long-lasting.
Future Directions
There are several future directions for the use of Moclobemide in scientific research. One area of interest is the use of Moclobemide in the treatment of neuropathic pain. It has been shown to have a pain-relieving effect, and further research is needed to determine its potential as a treatment for chronic pain. Another area of interest is the use of Moclobemide in the treatment of Parkinson's disease. It has been shown to have a neuroprotective effect, and further research is needed to determine its potential as a treatment for this condition.
In conclusion, Moclobemide is a chemical compound that is widely used in scientific research. It is a selective MAO-A inhibitor that can increase the levels of neurotransmitters in the brain, which can improve mood and reduce symptoms of depression and anxiety. While it has several advantages for use in lab experiments, it also has limitations due to its short half-life. There are several future directions for the use of Moclobemide in scientific research, including its potential use in the treatment of neuropathic pain and Parkinson's disease.
Synthesis Methods
The synthesis of Moclobemide involves the reaction of 2-chloroethylamine hydrochloride with 3-hydroxy-2-methyl-4H-pyran-4-one in the presence of sodium hydroxide. The resulting product is then treated with methoxyacetic acid to obtain Moclobemide. The yield of this synthesis method is reported to be around 50%.
Scientific Research Applications
Moclobemide is widely used in scientific research due to its ability to inhibit the activity of monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, Moclobemide increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
properties
IUPAC Name |
2-chloro-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO3/c1-8-9(3-5-15-8)12(4-6-14-2)10(13)7-11/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOBODZPKNIBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)N(CCOC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2552535.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552538.png)

![2-(3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2552540.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2552543.png)
![3-[(E)-(1,3-Dimethyl-4-oxo-6,7-dihydroindazol-5-ylidene)methyl]benzenesulfonyl fluoride](/img/structure/B2552547.png)
![N-(2,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2552548.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552553.png)
![ethyl 5,5-dimethyl-2-(2-oxo-1-oxaspiro[4.5]decane-4-carboxamido)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2552555.png)
